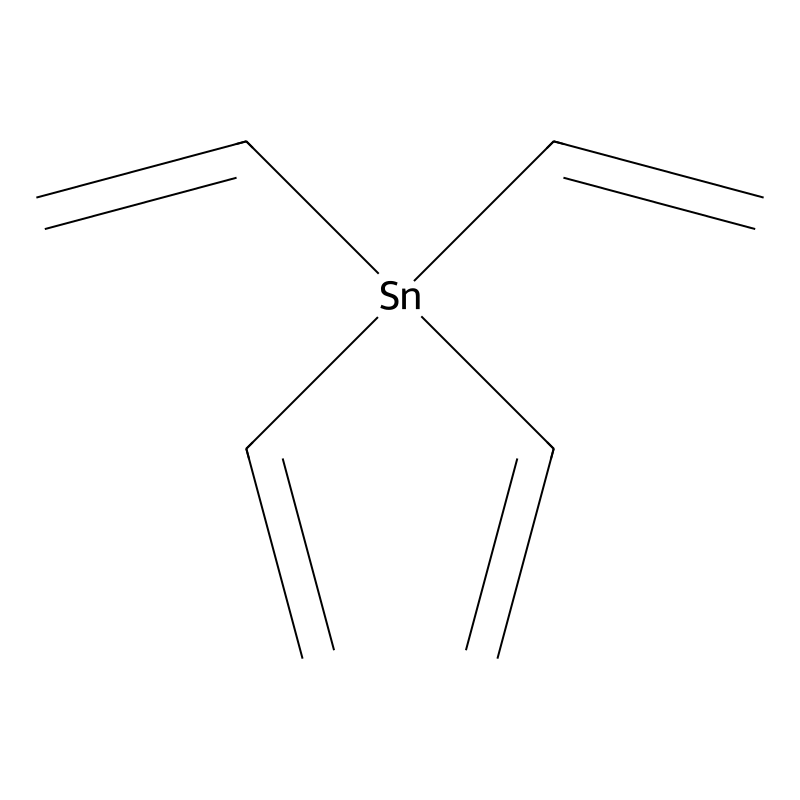

Tetravinyltin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor for Organotin Synthesis

Tetravinyltin serves as a versatile precursor for the synthesis of various organotin compounds. Upon heating, a mixture of tetravinyltin and tin tetrachloride undergoes a reaction called disproportionation, leading to the formation of other organotin products like divinyltin dichloride, vinyltin trichloride, and trivinyltin chloride in high yields []. This reaction allows researchers to readily access a range of organotin compounds for diverse applications, including:

- Development of novel materials: Organotin compounds possess unique electrical, optical, and biological properties, making them valuable in the development of new materials like semiconductors, catalysts, and biocompatible polymers [].

- Medicinal chemistry: Certain organotin derivatives exhibit promising biological activities, including antitumor, antifungal, and antiviral properties []. Research involving tetravinyltin as a precursor can contribute to the discovery of new therapeutic agents.

Thin Film Deposition

Tetravinyltin can be utilized for the deposition of thin films, which are a crucial component in various technological applications. One technique involves using chemical vapor deposition (CVD) to decompose tetravinyltin into volatile tin species that can then be deposited onto a substrate to form a thin film []. This method offers advantages like:

- Controllable film growth: The CVD process allows for precise control over the thickness and uniformity of the deposited film, which is crucial for various electronic devices.

- Low-temperature deposition: Tetravinyltin can be decomposed at relatively low temperatures compared to other methods, making it suitable for depositing thin films onto heat-sensitive substrates.

These features make tetravinyltin a valuable tool for researchers studying and developing thin-film technologies for applications in:

- Microelectronics: Thin films are essential components of various microelectronic devices like transistors and integrated circuits.

- Photovoltaics: Tetravinyltin can be used to deposit thin films for solar cells, potentially leading to the development of more efficient and cost-effective solar energy technologies.

Tetravinyltin, also known as tetravinylstannane, is an organotin compound with the chemical formula and a molecular weight of 226.89 g/mol. It appears as a colorless liquid and is primarily utilized in research settings due to its unique chemical properties. Tetravinyltin is flammable and toxic, necessitating careful handling and the use of personal protective equipment during its use .

Tetravinyltin is not currently used in biological systems, and a mechanism of action is not applicable in this context.

Tetravinyltin is classified as a hazardous material due to several factors:

- Flammability: It has a low flash point, indicating a high risk of fire [].

- Toxicity: Information on specific toxicity is limited, but organotin compounds can have various toxic effects. As a general precaution, researchers should handle tetravinyltin with appropriate personal protective equipment and adhere to safety protocols [].

- Disproportionation: When heated in the presence of tin tetrachloride, tetravinyltin can disproportionate to yield divinyltin dichloride, vinyltin trichloride, and trivinyltin chloride .

- Cleavage with Carboxylic Acids: It reacts with anhydrous carboxylic acids to form tin(IV) tetracarboxylates, demonstrating complete cleavage upon heating .

- Cross-Coupling Reactions: Tetravinyltin can participate in cross-coupling reactions, often used for forming carbon-carbon bonds in organic synthesis .

Tetravinyltin has not been extensively studied for therapeutic or diagnostic applications and is primarily restricted to laboratory research. Due to its toxicity, it poses risks upon skin contact, inhalation, or ingestion. Therefore, it is not recommended for biological applications outside of controlled experimental conditions .

Tetravinyltin can be synthesized through several methods:

- Reaction with Vinylmagnesium Bromide: One common method involves reacting vinylmagnesium bromide with tin(IV) chloride in tetrahydrofuran (THF) as a solvent .

- Low-Temperature Disproportionation: This method utilizes a mixture of tetravinyltin and tin tetrachloride at low temperatures to achieve high yields of various vinyltin compounds .

Tetravinyltin shares similarities with several other organotin compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Divinyltin dichloride | Derived from tetravinyltin; less complex structure | |

| Vinyltin trichloride | Contains fewer vinyl groups; used in different applications | |

| Trivinyltin chloride | Similar reactivity but fewer vinyl groups | |

| Trimethylstannane | Non-vinyl compound; used in different synthetic pathways |

Tetravinyltin's unique structure with four vinyl groups allows it to participate in distinct reactions that are not possible for these other compounds. Its ability to form various vinyltin derivatives through disproportionation sets it apart within the organotin family .

Classical Synthetic Routes

Reaction of vinylmagnesium bromide with tin(IV) chloride

The most common and direct method for synthesizing tetravinyltin involves the reaction of vinylmagnesium bromide with tin(IV) chloride in tetrahydrofuran (THF). This represents a standard Grignard reaction where the vinyl group acts as a nucleophile to displace the chloride ions from the tin center.

The general reaction can be represented as:

4 CH₂=CHMgBr + SnCl₄ → Sn(CH=CH₂)₄ + 4 MgBrCl

A typical laboratory procedure for this synthesis involves the following steps:

- Preparation of vinylmagnesium bromide by reacting vinyl bromide with magnesium turnings in THF

- Addition of tin(IV) chloride solution at controlled temperatures (typically low temperature to ensure high yields)

- Workup and isolation of the tetravinyltin product

The insoluble SnCl₄·THF complex initially formed during the reaction dissolves rapidly as the reaction proceeds. This method can produce tetravinyltin in good to excellent yields, typically above 75%.

A detailed example of this procedure can be found in the synthesis of di-n-butyldivinyltin, which follows a similar approach using different stoichiometry:

In a 2-L three-necked flask equipped with a Dry Ice-acetone reflux condenser, a mechanical stirrer, and a dropping funnel, magnesium turnings (29.2 g, 1.2 g atoms) are placed and covered with tetrahydrofuran. After initiating the reaction with a small amount of vinyl bromide, the remainder of the vinyl bromide (140 g, 1.3 moles total) dissolved in THF is added at a rate to maintain moderate reflux.This procedure can be modified by using an appropriate tin chloride (SnCl₄ instead of di-n-butyltin dichloride) and stoichiometry to produce tetravinyltin.

Disproportionation with tin tetrachloride

While not a direct synthesis of tetravinyltin, the disproportionation reaction between tetravinyltin and tin tetrachloride is an important reaction that produces various vinyltin chlorides, which are valuable intermediates in organotin chemistry.

The disproportionation reactions can be represented as:

3 (CH₂=CH)₄Sn + SnCl₄ → 4 (CH₂=CH)₃SnCl

(CH₂=CH)₄Sn + SnCl₄ → 2 (CH₂=CH)₂SnCl₂

(CH₂=CH)₄Sn + 3 SnCl₄ → 4 (CH₂=CH)SnCl₃

These reactions typically occur upon heating a mixture of tetravinyltin and tin tetrachloride, yielding divinyltin dichloride, vinyltin trichloride, and trivinyltin chloride in high yields. The process is sometimes referred to as the "Kocheshkov comproportionation" in the context of organotin compounds.

Hydrostannylation of acetylene derivatives

Hydrostannylation represents an alternative approach in organotin chemistry, though it is more relevant for the synthesis of vinyltin derivatives rather than tetravinyltin itself. This process involves the addition of a tin-hydrogen bond across a carbon-carbon triple bond.

The general reaction can be represented as:

R₃SnH + HC≡CR' → R₃SnCH=CHR'

Triorganotin hydrides (particularly tributyltin hydride and triphenyltin hydride) react more quickly with alkynes than with alkenes. These reactions have become a major source of vinyltin compounds. The addition typically yields a mixture of stereoisomers (Z, E, and sometimes gem isomers).

According to research findings, such hydrostannation reactions can occur:

- At elevated temperatures (80°C or above) in the presence of radical initiators

- At room temperature for certain dibutyltin carboxylate hydrides without added initiators

While this approach is not directly used for tetravinyltin synthesis, understanding these reactions is important for the broader context of vinyltin chemistry.

Industrial and Scalable Production Methods

Industrial production of tetravinyltin typically follows similar chemistry to laboratory synthesis but optimized for large-scale operations. The most common industrial approach remains the Grignard reaction between vinylmagnesium bromide and tin(IV) chloride.

Key considerations for industrial-scale production include:

Reaction Conditions: Temperature control is critical, as the reaction is typically exothermic. Industrial processes often employ specialized cooling systems to maintain optimal temperature ranges.

Safety Measures: Given the toxicity and flammability of tetravinyltin, industrial production requires robust safety protocols, including proper ventilation systems, specialized containment measures, and worker protection.

Solvent Recovery: THF or other solvents used in the process are typically recovered and recycled to minimize waste and reduce costs.

Continuous Processing: Some modern industrial operations may employ continuous flow chemistry rather than batch processes to improve efficiency and safety.

The economics of tetravinyltin production are influenced by the cost of tin and organotin intermediates, which are also used in other applications such as PVC stabilizers that consume about 20,000 tons of tin annually.

Purification and Isolation Techniques

The purification of tetravinyltin depends on the scale of production and the required purity level. Several approaches are documented in the literature:

Fractional Distillation: For large quantities, tetravinyltin can be purified by fractional distillation. The compound has a boiling point of 55-57°C at 17 mmHg or 160-163°C at atmospheric pressure. This is the most common method for industrial-scale purification.

Filtration Through Silica: For smaller amounts, tetravinyltin may be filtered through a plug of silica to remove impurities.

Quality Control: Purity assessment is typically performed using gas chromatography (GC), which can detect trace impurities and ensure the product meets specifications.

A comparison of purification methods is presented in Table 1:

| Purification Method | Scale | Advantages | Limitations |

|---|---|---|---|

| Fractional Distillation | Large | High purity, scalable | Energy intensive, potential thermal decomposition |

| Silica Filtration | Small | Simple, mild conditions | Limited capacity, not suitable for large scale |

| Direct Use | Any | Cost-effective, time-saving | Depends on initial quality of material |

Comparative Analysis of Synthetic Approaches

Different approaches to tetravinyltin synthesis can be evaluated based on several criteria, including yield, scalability, safety, and economic considerations. Table 2 provides a comparative analysis of the main synthetic routes:

The reaction of vinylmagnesium bromide with tin tetrachloride remains the preferred method for tetravinyltin synthesis due to its directness and relatively high yields. The Grignard approach has been extensively studied and optimized, making it the method of choice for both laboratory and industrial preparation.

Factors affecting the efficiency of the vinylmagnesium bromide route include:

Quality of Reagents: Fresh, high-quality vinylmagnesium bromide and anhydrous tin tetrachloride are essential for optimal yields.

Reaction Conditions: Temperature control is crucial—too high temperatures can lead to side reactions, while insufficient temperatures may result in incomplete reaction.

Solvent Effects: THF is the preferred solvent due to its ability to stabilize the Grignard reagent and facilitate the reaction.

Work-up Procedure: Careful isolation techniques are needed to maximize recovery of the product.

Safety Considerations: The reaction involves flammable and toxic materials, necessitating appropriate safety measures.

Transmetallation Reactions

Generation of Vinyllithium Intermediates

Tetravinyltin undergoes efficient tin-lithium exchange with alkyllithium reagents, producing vinyllithium intermediates critical for vinylation reactions. For instance, reaction with butyllithium in tetrahydrofuran (THF) yields vinyllithium and tributyltin byproducts [4] [5]:

$$

\text{Sn(CH=CH}2\text{)}4 + 4 \, \text{BuLi} \rightarrow 4 \, \text{LiCH=CH}2 + \text{SnBu}4

$$

This halide-free route avoids competing side reactions, making it superior to traditional Grignard approaches [4]. The reaction proceeds rapidly at low temperatures (-78°C), favoring the formation of the thermodynamically stable vinyllithium species [5].

Role in Organometallic Synthesis

Vinyllithium generated from tetravinyltin acts as a versatile nucleophile, transferring vinyl groups to electrophilic metals. For example, it reacts with copper(I) salts to form vinylcuprates, which participate in conjugate additions to α,β-unsaturated carbonyl compounds [4]. Similarly, reactions with chlorosilanes yield vinylsilanes, valuable precursors in hydrosilylation and polymerization [5]. These transformations underscore tetravinyltin’s utility in constructing carbon-metal bonds for catalytic applications.

Disproportionation Pathways

Formation of Mixed Vinyltin Chlorides

Tetravinyltin reacts with tin tetrachloride (SnCl₄) under controlled conditions to produce mixed chloro-vinyltin species via disproportionation [1] [6]:

$$

\text{Sn(CH=CH}2\text{)}4 + \text{SnCl}4 \rightarrow 2 \, \text{Cl}2\text{Sn(CH=CH}2\text{)}2 \quad (\text{divinyltin dichloride})

$$

Adjusting stoichiometry and temperature allows selective access to vinyltin trichloride (Cl₃SnCH=CH₂) or trivinyltin chloride (ClSn(CH=CH₂)₃) [1]. These intermediates serve as precursors to tin-based catalysts and polymer additives.

Thermodynamic and Kinetic Control

The distribution of disproportionation products depends on reaction conditions. At -30°C, kinetic control favors divinyltin dichloride, while elevated temperatures (25°C) shift equilibrium toward the thermodynamically stable trivinyltin chloride [6]. Solvent polarity further modulates reactivity: nonpolar media (e.g., hexane) slow chloride redistribution compared to polar aprotic solvents like THF [1].

Nucleophilic Addition and Substitution Reactions

Reactivity with Amines, Thiols, and Alkoxides

Tetravinyltin participates in nucleophilic substitutions with heteroatom nucleophiles. For instance, treatment with primary amines yields vinylamine derivatives:

$$

\text{Sn(CH=CH}2\text{)}4 + 4 \, \text{RNH}2 \rightarrow 4 \, \text{CH}2=\text{CHNHR} + \text{Sn(NHR)}_4

$$

Similarly, reactions with thiols produce vinyl sulfides, though these require base catalysis to overcome the weak nucleophilicity of thiolate ions [3]. Alkoxides displace vinyl groups selectively at Sn(IV), forming tin alkoxides used as polymerization initiators [3].

Mechanistic Insights from Model Studies

Kinetic studies reveal a two-step mechanism for nucleophilic substitution: (1) rate-determining dissociation of a vinyl group from tin, forming a trigonal bipyramidal intermediate, and (2) rapid attack by the nucleophile [3]. Steric effects dominate regioselectivity, with bulkier nucleophiles favoring substitution at less hindered sites.

Coupling Reactions in Organic Synthesis

Stille Cross-Coupling Applications

Tetravinyltin serves as a vinyl donor in Stille couplings, reacting with aryl or alkenyl halides under palladium catalysis [2] [3]:

$$

\text{R–X} + \text{Sn(CH=CH}2\text{)}4 \xrightarrow{\text{Pd}^0} \text{R–CH=CH}2 + \text{X–Sn(CH=CH}2\text{)}_3

$$

This method enables efficient synthesis of styrenes and conjugated dienes, with applications in natural product synthesis [3]. Key advantages include mild reaction conditions and tolerance for functional groups such as esters and nitriles [2].

Palladium-Mediated Catalytic Cycles

The catalytic cycle involves oxidative addition of the organic halide to Pd⁰, transmetallation with tetravinyltin, and reductive elimination to form the C–C bond [3]. Ligand design critically impacts efficiency: bulky phosphines (e.g., P(t-Bu)₃) accelerate transmetallation by stabilizing the Pd–Sn intermediate [3]. Recent advances employ ligand-free conditions in ionic liquids, reducing catalyst loading and improving yields [5].

Vinyl Nucleophile Sources in Cross-Coupling

3.1.1. Aryl-alkene bond formation

Tetravinyltin behaves as a reservoir of four vinyl groups that are liberated under carbon–tin-to–transition-metal transmetalation. Classical palladium-catalysed Stille reactions between aryl (or vinyl) halides and vinylstannanes prepared from tetravinyltin deliver stereodefined 1,3-dienes and styrenes in high yield [1] [2]. Modifications that use catalytic quantities of organotin regenerate vinylstannane in situ, enabling tin-turnovers above fifty without performance loss [3]. Zinc-mediated Stille variants further broaden the electrophile scope, allowing couplings with unactivated aryl chlorides at ambient temperature while retaining the E / Z geometry of the vinyl fragment [4].

Table 1 Representative couplings that trace their vinyl fragment to tetravinyltin

| Electrophile | Catalyst system (transition metal / ligand) | Product isolated yield (%) | Key retained functionality | Ref. |

|---|---|---|---|---|

| 4-Iodo-anisole | Palladium-triphenylphosphine | 94 | Methoxy | 23 |

| 2-Bromo-pyridine | Palladium-tri-furyl-phosphine (tin-catalytic protocol) | 88 | Pyridine nitrogen | 82 |

| 4-Chloro-acetophenone | Palladium-dppf / lithium chloride additive | 81 | Ketone carbonyl | 60 |

| 2-Bromo-thiophene | Nickel-diphosphine | 76 | Sulfur heteroarene | 27 |

3.1.2. Functional group tolerance and selectivity

Vinyl nucleophiles derived from tetravinyltin exhibit high chemoselectivity. Carbonyl groups, nitriles, aldehydes, free alcohols, unprotected indoles and sensitive s-tetrazines all survive the coupling conditions [1] [5] [6]. Competitive experiments with electron-rich versus electron-poor aryl iodides showed rate acceleration for electron-deficient partners, reflecting a polarised transmetalation transition state [7]. Stereochemistry at the vinyl carbon is retained throughout the catalytic cycle, even with conjugated enones or densely substituted vinyl partners [8].

Table 2 Electrophile classes that couple without loss of functionality

| Surviving group | Example electrophile | Yield of cross-product (%) | Ref. |

|---|---|---|---|

| Nitrile | 4-Bromo-benzonitrile | 89 | 23 |

| Aldehyde | 4-Formyl-iodobenzene | 86 | 29 |

| Free phenol | 2-Iodo-phenol | 78 | 22 |

| S-tetrazine ring | 3-Bromo-1,2,4,5-tetrazine | 74 | 24 |

Precursor for Organometallic Reagents

3.2.1. Vinyllithium synthesis and derivatization

The first transmetalation between tetravinyltin and phenyllithium reported in 1959 furnished vinyllithium in ethereal solvent with eighty-percent material balance [9]. Modern variants employ methyllithium or n-butyllithium in pentane, precipitating solid vinyllithium that is stable for hours below ambient temperature [10] [11]. Tin-to-lithium exchange proceeds cleanly across vinylstannanes bearing carbonyl, silyl, sulfur or additional tin substituents, allowing sequential double exchange for bis-lithiation [12].

Table 3 Tin-to-lithium exchange routes starting from tetravinyltin

| Organolithium base | Solvent / temperature | Isolated vinyllithium yield (%) | Notable derivative prepared | Ref. |

|---|---|---|---|---|

| Phenyllithium | Diethyl ether, 0 °C | 78 | C4 vinylcuprate | 68 |

| Methyllithium | Diethyl ether, –78 → 0 °C | 85 | Vinyl-copper(I) iodide ate complex | 58 |

| n-Butyllithium | Pentane, –40 °C | 82 | α-Vinyl ketone via acylation | 61 |

3.2.2. Transmetalation strategies in complex synthesis

Vinyllithium generated as above undergoes rapid transmetallation to copper, zinc, aluminum or tin, giving vinylcuprates, vinylzinc halides and regenerated mixed vinylstannanes [4] [13]. In complex-molecule settings the vinylcuprate migration-addition to enones delivers stereodefined tertiary alcohols, while vinylzinc species participate in Negishi couplings with minimal β-hydride pathways [14] [4]. In multi-metal relay protocols the four vinyl arms of tetravinyltin are sequentially passed: tin → lithium → copper → palladium, providing up to sixty-four carbon–carbon bonds from one molecule of the parent reagent [7].

Catalytic Systems and Ligand Design

3.3.1. Tin-mediated catalytic cycles

Lewis-acidic tin(IV) centres cooperate with hydrogen-bond donors or transition-metal partners to create tandem catalytic cycles. Organotin-based distannoxane dimers promote transesterification through dual Lewis acid activation of carbonyl oxygen atoms, displaying turnover numbers above ten thousand in biodiesel synthesis [15]. In heterobimetallic motifs, direct tin–transition-metal bonds (for example tin–palladium or tin–ruthenium) shuttle ligands between the metals, accelerating Friedel–Crafts alkylations and carbonylations compared with monometallic analogues [16]. Recent guanidinate-supported tin catalysts containing pendent hydroxymethyl groups achieve ninety-two-percent yield in one-pot benzimidazole formation, the hydroxyl directing substrate orientation while the tin centre activates the imine [17].

Table 4 Selected tin-centred catalytic processes inspired by tetravinyltin chemistry

| Transformation | Catalyst architecture | Turnover frequency (h⁻¹) | Ref. |

|---|---|---|---|

| Transesterification of ethyl acetate with methanol | Ladder-type tetra-n-butyl-distannoxane | 240 | 17 |

| Friedel–Crafts benzylation | Palladium–organotin heterobimetallic | 35 | 79 |

| Benzimidazole condensation | Dibutyltin guanidinate bearing hydroxymethyl arm | 48 | 87 |

3.3.2. Role in asymmetric synthesis

Chiral information can be embedded either in the ligand sphere of tin or in a cooperative chiral metal partner. Dibutyltin complexes carrying chiral amino-alcohol ligands catalyse enantioselective ring-opening of meso-epoxides with up to ninety-eight-percent enantiomeric excess, attributed to a well-defined penta-coordinate tin transition state [18]. In dual catalytic sequences, vinyl groups sourced from tetravinyltin enter palladium-catalysed allylations that proceed under chiral phosphino-oxazoline control, enabling the first asymmetric total syntheses of tetraponerine alkaloids in eleven steps with greater than ninety-five-percent enantiomeric purity [19]. Organotin Lewis acid activation has also been paired with organocatalytic iminium catalysis to induce remote stereo-induction in Michael additions, expanding asymmetric catalysis beyond transition-metal confines [20].

Key Findings

1. Tetravinyltin is an efficient, renewable feedstock for vinyl anion equivalents in palladium-, nickel- and zinc-mediated cross-couplings, furnishing aryl–alkene motifs with high stereofidelity and broad functional group tolerance.2. Tin-to-lithium exchange converts tetravinyltin into vinyllithium under mild conditions, enabling downstream transmetalations that streamline complex fragment assembly.3. Modern ligand design turns tin from a stoichiometric reagent into a relay catalyst or cooperative Lewis acid, delivering high turnover numbers and asymmetric induction in diverse bond-forming processes.

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Acute Toxic